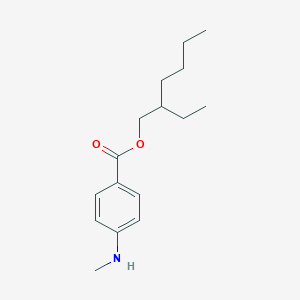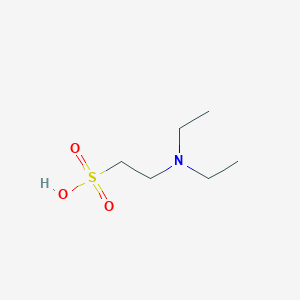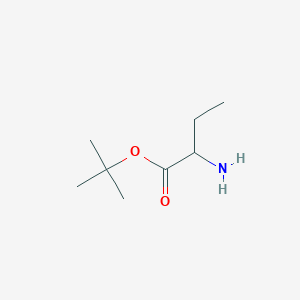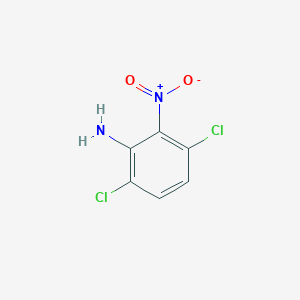
3-(4-Fluorobenzylamino)-1-propanol
Vue d'ensemble
Description
3-(4-Fluorobenzylamino)-1-propanol is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis and Medicinal Chemistry
3-(4-Fluorobenzylamino)-1-propanol has been utilized in the asymmetric synthesis of enantiomers, particularly in the context of developing potential gastroprokinetic agents. For example, Kato et al. (1994) outlined an efficient asymmetric synthesis of enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, which serves as an intermediate in the production of mosapride, a potential gastroprokinetic agent (Kato, Morie, Harada, & Matsumoto, 1994).
Radioligand and Imaging Applications
The compound has also been explored in the synthesis of radioligands for clinical PET studies. Iwata et al. (2000) conducted a study on the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, for PET imaging applications (Iwata, Horváth, Pascali, Bogni, Yanai, Kovács, & Ido, 2000).
Antimicrobial Activity and DNA Binding
Elmas et al. (2016) investigated the antimicrobial activity and DNA binding capabilities of 4-fluorobenzylspiro cyclotriphosphazenes, synthesized through the reaction of N3P3Cl6 with sodium 3-(4-fluorobenzylamino)-1-propanoxide. The study highlighted the potential antimicrobial properties and interactions with DNA, indicating its relevance in biomedical research (Elmas, Okumuş, Kılıç, Gönder, Açık, & Hökelek, 2016).
Synthesis and Anticancer Activity
Ruan et al. (2009) synthesized 2-(4-fluorobenzylideneamino) propanoic acid through the reaction of 4-fluorobenzaldehyde and α-alanine, and investigated its anticancer activity. This research contributes to the understanding of the compound's potential in oncology (Ruan, Ye, Song, Zhang, & Zhao, 2009).
Mécanisme D'action
Target of Action
The primary target of 3-(4-Fluorobenzylamino)-1-propanol, also known as retigabine, is the KCNQ voltage-gated potassium channels . These channels are crucial in regulating neuronal excitability and activity . Specifically, retigabine targets the KCNQ2 and KCNQ4 channels expressed in dopaminergic neurons .
Mode of Action
Retigabine acts as a potassium channel opener . It activates neuronal KCNQ-type K+ channels, primarily by shifting the voltage-dependence of channel activation to hyperpolarizing potentials . This action decreases neuronal excitability, leading to an overall decrease in neuronal activity .
Biochemical Pathways
The activation of KCNQ channels by retigabine attenuates dopaminergic neurotransmission in the mesolimbic system . This modulation is particularly significant under conditions of excessive dopaminergic activity . The compound’s action on these channels and the subsequent effects on neurotransmission represent its primary biochemical pathway.
Result of Action
The activation of KCNQ channels by this compound leads to a reduction in the firing rate of dopaminergic neurons . This results in the inhibition of dopamine synthesis and a decrease in c-Fos expression in the striatum . These molecular and cellular effects contribute to the compound’s potential therapeutic benefits.
Analyse Biochimique
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUANPVZFFZNHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404506 | |
| Record name | 3-(4-fluorobenzylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161798-73-8 | |
| Record name | 3-(4-fluorobenzylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)









